

A Comprehensive Technical Guide to Methyl 3-fluoro-4-nitrobenzoate

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Compound of Interest

Compound Name: **Methyl 3-fluoro-4-nitrobenzoate**

Cat. No.: **B067024**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of **Methyl 3-fluoro-4-nitrobenzoate**, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.^{[1][2]} Its strategic placement of a fluorine atom and a nitro group on the benzene ring makes it a versatile building block for introducing these critical functionalities into more complex molecular architectures.^[3]

Chemical and Physical Properties

Methyl 3-fluoro-4-nitrobenzoate is a white to yellow-green solid at room temperature.^[4] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ FNO ₄	[5] [6] [7]
Molecular Weight	199.14 g/mol	[5] [6] [7]
Melting Point	53 - 61 °C	[2] [6] [8]
Physical Form	White to yellow-green solid	[4]
CAS Number	185629-31-6	[5]
InChIKey	FKMZNNQQOPCCUTD-UHFFFAOYSA-N	[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of **Methyl 3-fluoro-4-nitrobenzoate**. While a complete set of experimentally verified spectra is not readily available in the public domain, the following sections provide a combination of available data and predicted spectral characteristics based on analogous compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for **Methyl 3-fluoro-4-nitrobenzoate**. These predictions are based on the analysis of similar compounds, such as methyl 3-fluorobenzoate and methyl 4-nitrobenzoate, and the known effects of substituents on chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.25	d	~8.5	1H	H-5
~8.05	dd	~8.5, ~2.0	1H	H-6
~7.90	d	~11.0	1H	H-2
3.95	s	-	3H	-OCH ₃

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~164.0	C=O
~159.5 (d, ¹ JCF ≈ 260 Hz)	C-3
~145.0	C-4
~133.0	C-1
~128.5 (d, ³ JCF ≈ 8 Hz)	C-5
~125.0 (d, ² JCF ≈ 20 Hz)	C-2
~118.0 (d, ² JCF ≈ 25 Hz)	C-6
52.8	-OCH ₃

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ -115	Ar-F

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center indicates the following major fragmentation peaks.[\[5\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity
153	Top Peak
138	2nd Highest
83	3rd Highest

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum is not publicly available. However, the characteristic absorption bands for the functional groups present in **Methyl 3-fluoro-4-nitrobenzoate** are expected in the following regions:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3100 - 3000	Aromatic C-H	Stretching
~1730	Ester C=O	Stretching
~1600, ~1480	Aromatic C=C	Stretching
~1530, ~1350	Nitro N-O	Asymmetric & Symmetric Stretching
~1250	Ester C-O	Stretching
~1100	C-F	Stretching

Experimental Protocols

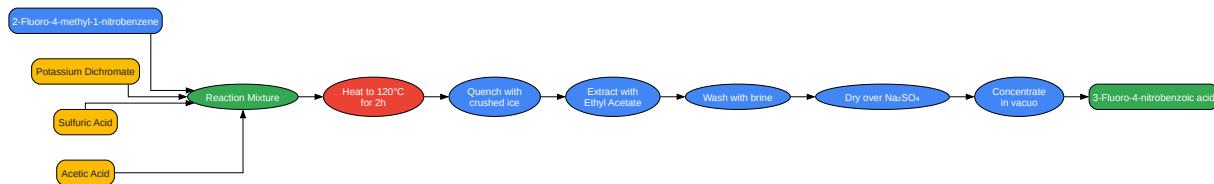
The following sections detail the likely synthetic route and the general procedures for obtaining the spectroscopic data.

Synthesis of Methyl 3-fluoro-4-nitrobenzoate

A plausible two-step synthesis involves the oxidation of a substituted toluene followed by Fischer esterification.

Step 1: Synthesis of 3-fluoro-4-nitrobenzoic acid

This procedure is adapted from a known method for the synthesis of this precursor.



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Caption: Workflow for the synthesis of 3-fluoro-4-nitrobenzoic acid.

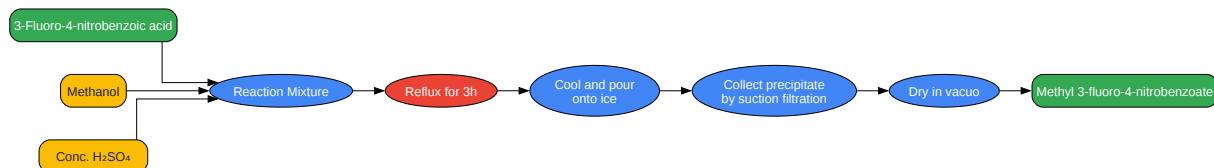
Procedure:

- To a suspension of potassium dichromate in glacial acetic acid, add 2-fluoro-4-methyl-1-nitro-benzene portion-wise, followed by concentrated sulfuric acid.
- Heat the reaction mixture to 120°C for 2 hours.
- After cooling to room temperature, quench the reaction by pouring it over crushed ice.
- Extract the product with ethyl acetate.

- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 3-fluoro-4-nitrobenzoic acid.

Step 2: Synthesis of **Methyl 3-fluoro-4-nitrobenzoate** (Fischer Esterification)

This protocol is based on a general method for the esterification of similar aromatic carboxylic acids.



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Caption: Workflow for the synthesis of **Methyl 3-fluoro-4-nitrobenzoate**.

Procedure:

- Dissolve 3-fluoro-4-nitrobenzoic acid in methanol.
- Carefully add concentrated sulfuric acid as a catalyst.
- Heat the reaction mixture to reflux for 3 hours.^[9]
- After cooling, pour the reaction mixture onto ice to precipitate the product.^[9]
- Collect the precipitated solid by suction filtration and dry it in vacuo to obtain **Methyl 3-fluoro-4-nitrobenzoate**.^[9]

Spectroscopic Analysis Protocols

The following are general procedures for acquiring the spectroscopic data.

NMR Spectroscopy:

- ^1H , ^{13}C , and ^{19}F NMR spectra would be recorded on a 400 or 500 MHz spectrometer.
- The sample would be dissolved in deuterated chloroform (CDCl_3).
- Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ^1H and ^{13}C NMR, and trichlorofluoromethane (CFCl_3) for ^{19}F NMR.

Mass Spectrometry:

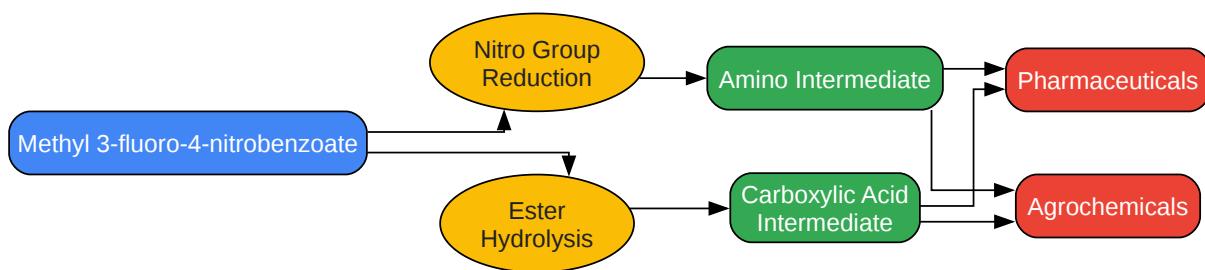
- A sample would be introduced into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.
- Electron ionization (EI) would be used to fragment the molecule.
- The resulting mass spectrum would show the molecular ion peak and various fragment ions.

Infrared Spectroscopy:

- An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The solid sample could be analyzed as a KBr pellet or a thin film.
- The spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Applications in Research and Development

Methyl 3-fluoro-4-nitrobenzoate is a key intermediate in the synthesis of a variety of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the nitro group can be readily converted to other functional groups, such as amines, providing a versatile handle for further chemical transformations.^[3] This makes it a valuable starting material for the development of new pharmaceuticals and agrochemicals.^{[1][2]}

[Click to download full resolution via product page](#)**Caption:** Synthetic utility of **Methyl 3-fluoro-4-nitrobenzoate**.**Need Custom Synthesis?**

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